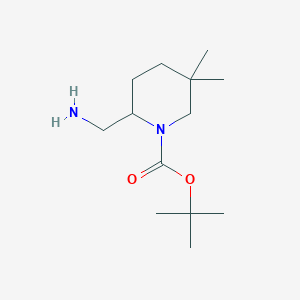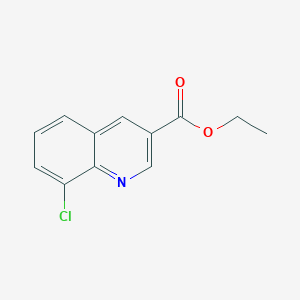![molecular formula C15H13FO2 B1445542 [4-(2-Fluor-5-methylphenyl)phenyl]essigsäure CAS No. 1375068-96-4](/img/structure/B1445542.png)
[4-(2-Fluor-5-methylphenyl)phenyl]essigsäure
Übersicht
Beschreibung
“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is a chemical compound with the molecular formula C15H13FO2 . It is used in various scientific research and has potential applications in the synthesis of other compounds.
Molecular Structure Analysis
The molecular structure of “[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” is characterized by the presence of a fluoro and methyl group on the phenyl ring . The exact structure and conformation can be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“[4-(2-Fluoro-5-methylphenyl)phenyl]acetic acid” has a molecular weight of 244.26 . More detailed physical and chemical properties such as melting point, boiling point, and solubility can be determined using various analytical techniques.Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kreuzkupplung
Die Suzuki–Miyaura (SM)-Kupplungsreaktion ist eine prominente Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen in der organischen Chemie. [4-(2-Fluor-5-methylphenyl)phenyl]essigsäure kann als Vorläufer für Borreagenzien verwendet werden, die für die SM-Kupplung unerlässlich sind. Diese Reaktion wird besonders für ihre milden Bedingungen und ihre Toleranz gegenüber verschiedenen funktionellen Gruppen geschätzt, wodurch sie sich für komplexe organische Synthesen eignet .
Benzylische Funktionalisierung
Die benzylische Position von this compound ist eine reaktive Stelle, die verschiedene Umwandlungen eingehen kann, einschließlich freier Radikale Bromierung und nukleophiler Substitution. Diese Reaktionen sind nützlich, um die Verbindung zu modifizieren und Derivate mit potentiellen Anwendungen in der Pharmakologie und Materialwissenschaft zu erzeugen .
Chirales Derivatisierungsmittel
Diese Verbindung kann als chirales Derivatisierungsmittel dienen, um die enantiomere Zusammensetzung chiraler, nicht racemischer Verbindungen mittels 19F-NMR-Spektroskopie zu bestimmen. Diese Anwendung ist in der pharmazeutischen Industrie von entscheidender Bedeutung, da die Chiralität eines Arzneimittels dessen Wirksamkeit und Sicherheit beeinflussen kann .
Eigenschaften
IUPAC Name |
2-[4-(2-fluoro-5-methylphenyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-2-7-14(16)13(8-10)12-5-3-11(4-6-12)9-15(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMXAADANLEPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742988 | |
| Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375068-96-4 | |
| Record name | (2'-Fluoro-5'-methyl[1,1'-biphenyl]-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1445462.png)



![Tert-butyl (benzo[b]thiophen-6-ylmethyl)carbamate](/img/structure/B1445472.png)





![4,5,6,7-Tetrahydro-1-methyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1445481.png)
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methoxypyridine](/img/structure/B1445482.png)